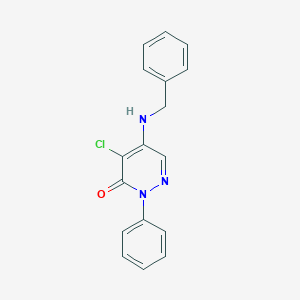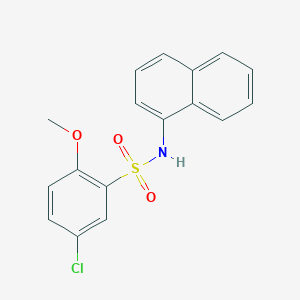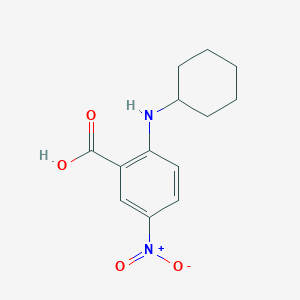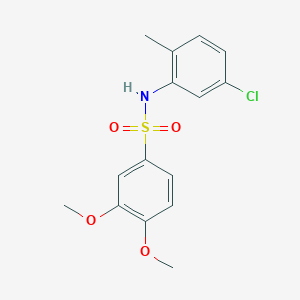
5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one, also known as BPCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCPP belongs to the pyridazine family and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including DNA topoisomerase II and cyclin-dependent kinases. 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one also activates the apoptotic pathway, leading to cancer cell death. In addition, it has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one involves a multi-step process that includes the reaction of 4-chloro-2-phenylpyridazine-3(2H)-one with benzylamine. The reaction is carried out under specific conditions, and the final product is purified through various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, where it has been found to exhibit neuroprotective effects.
Eigenschaften
Molekularformel |
C17H14ClN3O |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
5-(benzylamino)-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H14ClN3O/c18-16-15(19-11-13-7-3-1-4-8-13)12-20-21(17(16)22)14-9-5-2-6-10-14/h1-10,12,19H,11H2 |
InChI-Schlüssel |
MSVHPVFARXZQBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
